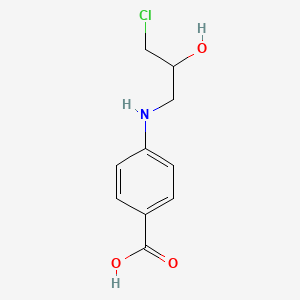
3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid
Descripción general
Descripción
3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid is a compound that falls within the broader category of thiazolidine derivatives. These compounds are known for their potential biological activities and are often studied for their chemical properties and possible applications in medicinal chemistry. The specific substitution at the 2-position with a toluene-4-sulfonyl group may influence the stability and reactivity of the thiazolidine ring.
Synthesis Analysis
The synthesis of thiazolidine derivatives can be complex, involving multiple steps and various chemical reactions. While the papers provided do not directly describe the synthesis of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid, they do offer insights into the reactivity of similar compounds. For instance, the sulfonylation reactions discussed in paper could be relevant to the synthesis of the toluene-4-sulfonyl group on the thiazolidine ring. Additionally, the stability of thiazolidine derivatives in different conditions, as mentioned in paper , is crucial for developing efficient synthesis protocols.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the toluene-4-sulfonyl group at the 2-position is likely to affect the electronic distribution within the molecule, potentially impacting its reactivity and interactions with biological targets. The stability and tautomerism of thiazolidine-4-carboxylic acids in various solutions, as studied in paper , provide valuable information on how substituents can influence the molecular structure and behavior of these compounds.
Chemical Reactions Analysis
Thiazolidine derivatives undergo a variety of chemical reactions, which can be influenced by the nature of their substituents. The decomposition of thiazolidines in acidic and basic solutions, as well as the formation of Schiff base intermediates, is discussed in paper . This information is pertinent to understanding the chemical behavior of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid under different conditions. Moreover, the oxidation and rearrangement reactions of 1,3-thiazolidines, as described in paper , could provide insights into similar processes that might occur with the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of a toluene-4-sulfonyl group could affect these properties significantly. Although the papers provided do not directly address the physical properties of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid, the general behavior of thiazolidine derivatives in different environments, as seen in paper , can be extrapolated to predict some of the properties of this specific compound.
Safety and Hazards
The safety data sheet for a related compound, p-Toluenesulfonyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye damage, and may cause drowsiness or dizziness . It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,3-thiazolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c1-8-2-4-9(5-3-8)18(15,16)12-6-7-17-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMCDUMVSRECJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389376 | |
| Record name | 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid | |
CAS RN |
408360-05-4 | |
| Record name | 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







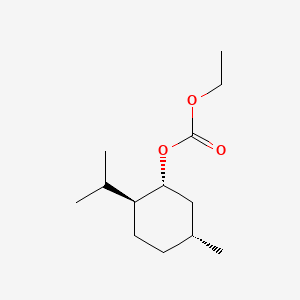
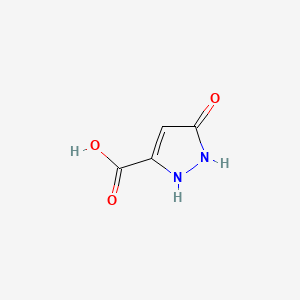
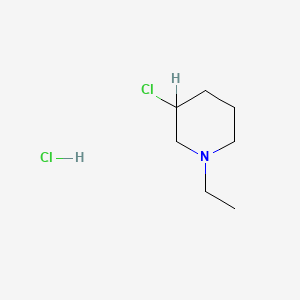


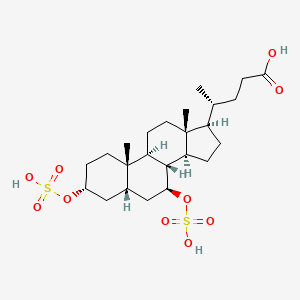

![N-*1*-(1,4-Dioxa-spiro[4.4]non-2-ylmethyl)-ethane-1,2-diamine](/img/structure/B1305313.png)

